Cytotoxic Potency in HL-60 and A-549 Cells
In a direct head-to-head comparative study, six ent-kaurane diterpenoids were evaluated against three human tumor cell lines (HepG2, GLC-82, HL-60) using SRB assay. The cytotoxicity ranking placed Rabdosin B as most potent, followed by Oridonin, Epinodosin, Rabdosinate, Lasiokaurin, and Epinodosinol. Lasiokaurin consistently demonstrated lower cytotoxicity than Oridonin across all tested cell lines [1]. The attenuated cytotoxicity of lasiokaurin relative to oridonin is mechanistically attributed to the acetoxy (-OAc) group at C-1, which creates a higher stereospecific blockade compared to the hydroxyl (-OH) at the same position in oridonin [1].
| Evidence Dimension | Cytotoxicity ranking (potency order) |
|---|---|
| Target Compound Data | Lasiokaurin: Ranked 5th out of 6 compounds (lower cytotoxicity than Oridonin) |
| Comparator Or Baseline | Oridonin: Ranked 2nd out of 6 compounds; Rabdosin B: 1st; Epinodosin: 3rd; Rabdosinate: 4th; Epinodosinol: 6th |
| Quantified Difference | Lasiokaurin exhibits substantially lower cytotoxic potency than Oridonin, with the differential attributed to C-1 substituent identity |
| Conditions | SRB assay; HepG2, GLC-82, and HL-60 human tumor cell lines; ent-kaurene diterpenoids isolated from Isodon japonica var. galaucocalyx |
Why This Matters
Researchers requiring an ent-kaurane scaffold with reduced basal cytotoxicity—for applications where potent apoptosis induction is undesirable or where a wider therapeutic window is sought—should prioritize lasiokaurin or lasiokaurinin over oridonin.
- [1] Ding L, Liu GA, Wang L, Sun K, et al. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant. Nat Prod Res. 2011;25(15):1402-1411. DOI: 10.1080/14786410802267734. PMID: 19606380. View Source
